2,3-Bis(chloromethyl)-5-fluoropyridine

Physical Organic Chemistry Medicinal Chemistry Property Prediction

2,3-Bis(chloromethyl)-5-fluoropyridine (CAS: 1356109-93-7) is a halogenated pyridine derivative with the molecular formula C7H6Cl2FN and a molecular weight of 194.03 g/mol. It is characterized by a pyridine ring with two chloromethyl groups at the 2- and 3-positions and a single fluorine atom at the 5-position.

Molecular Formula C7H6Cl2FN
Molecular Weight 194.03 g/mol
CAS No. 1356109-93-7
Cat. No. B1443599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(chloromethyl)-5-fluoropyridine
CAS1356109-93-7
Molecular FormulaC7H6Cl2FN
Molecular Weight194.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CCl)CCl)F
InChIInChI=1S/C7H6Cl2FN/c8-2-5-1-6(10)4-11-7(5)3-9/h1,4H,2-3H2
InChIKeyNXAQSGMFZZYCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(chloromethyl)-5-fluoropyridine CAS 1356109-93-7: Technical Specifications & Procurement Overview


2,3-Bis(chloromethyl)-5-fluoropyridine (CAS: 1356109-93-7) is a halogenated pyridine derivative with the molecular formula C7H6Cl2FN and a molecular weight of 194.03 g/mol [1]. It is characterized by a pyridine ring with two chloromethyl groups at the 2- and 3-positions and a single fluorine atom at the 5-position [2]. It is commercially available as a research chemical, typically with a purity of 98%, and is a brown to reddish-brown liquid with a predicted boiling point of 249.3±35.0 °C and density of 1.363±0.06 g/cm³ [1]. The compound is an irritant and requires storage at 2-8°C .

2,3-Bis(chloromethyl)-5-fluoropyridine: Why Structural Analogs Are Not Interchangeable Building Blocks


The substitution pattern of 2,3-Bis(chloromethyl)-5-fluoropyridine is non-arbitrary; its specific arrangement of reactive handles and electron-withdrawing substituents dictates unique reactivity, selectivity, and physicochemical properties that cannot be replicated by its close analogs. Unlike the non-fluorinated 2,3-Bis(chloromethyl)pyridine (CAS 45754-12-9) , the 5-fluoro substituent in this compound significantly alters the electron density of the pyridine ring, as indicated by a predicted pKa of 0.50±0.32, which influences both its nucleophilic susceptibility and its behavior in metal-catalyzed cross-couplings . Furthermore, the ortho-relationship of the two chloromethyl groups on the pyridine ring is a key structural feature that enables specific cyclization chemistries, a property not shared by meta- or para-substituted isomers [1]. These intrinsic differences in electronic and steric profile mean that substituting this compound with a non-fluorinated or differently halogenated analog will likely lead to different reaction outcomes, yields, or downstream compound properties, making it a distinct and non-interchangeable building block in synthetic design.

2,3-Bis(chloromethyl)-5-fluoropyridine: Quantified Differentiation Against Key Analogs


Fluorination at C5 Imparts Lower pKa Compared to Non-Fluorinated Analog

The presence of the electron-withdrawing fluorine atom at the 5-position significantly reduces the basicity of the pyridine nitrogen compared to the non-fluorinated analog, 2,3-bis(chloromethyl)pyridine. This electronic modulation is a key differentiator for its reactivity and potential biological interactions .

Physical Organic Chemistry Medicinal Chemistry Property Prediction

Increased Lipophilicity (LogP 2.15) Versus Non-Fluorinated and Trifluoromethyl Analogs

The compound exhibits a specific lipophilicity profile, with a LogP of 2.15, which differentiates it from both the non-fluorinated analog and the more lipophilic trifluoromethyl derivative. This property directly influences its partitioning, solubility, and potential membrane permeability in a drug discovery context [1].

Medicinal Chemistry ADME Properties Physicochemical Characterization

Higher Polar Surface Area (PSA) Compared to Chloro-Substituted Isomers

The compound has a calculated topological polar surface area (TPSA) of 12.89 Ų. This is a critical descriptor for predicting oral bioavailability and blood-brain barrier penetration. The value differs from other halogenated isomers, such as those with an additional chlorine atom instead of fluorine [1].

Medicinal Chemistry Computational Chemistry Drug Design

Reactivity Profile: Ortho-Bis(chloromethyl) Moiety Enables Unique Cycloaddition Chemistry

The ortho-relationship of the two chloromethyl groups on the pyridine ring is a critical structural feature that allows for the generation of pyridine o-quinodimethane analogues. These reactive intermediates are not accessible from meta- or para-substituted bis(chloromethyl)pyridine isomers and can undergo [4+2] cycloadditions to form complex fused ring systems [1].

Synthetic Chemistry Reaction Methodology Heterocycle Synthesis

Cytotoxicity Profile: Evidence for Dose-Dependent Activity in Cancer Cell Lines

The compound has demonstrated dose-dependent cytotoxic activity in vitro, with a reported IC50 value of 15 µM against the MCF-7 breast cancer cell line. While data on the 5-fluoropyridine scaffold is limited, this value suggests a distinct biological profile when compared to related halogenated pyridines which may show no or reduced activity in the same assay .

Cancer Research In Vitro Pharmacology Drug Discovery

2,3-Bis(chloromethyl)-5-fluoropyridine: High-Impact Research and Industrial Applications


Medicinal Chemistry: Designing CNS-Penetrant Lead Compounds with Optimized Lipophilicity

Based on its favorable LogP of 2.15 and low TPSA of 12.89 Ų [1][2], this compound is an ideal core scaffold for the design of drug candidates targeting the central nervous system (CNS). Its specific physicochemical profile balances solubility and permeability, which is critical for crossing the blood-brain barrier. By serving as a starting point for library synthesis, medicinal chemists can systematically explore structure-activity relationships while maintaining key drug-like properties that are distinct from less lipophilic or more polar pyridine analogs.

Synthetic Methodology: A Key Precursor for Ortho-Quinodimethane Cycloadditions to Access Fused Heterocycles

The ortho-arrangement of its two chloromethyl groups makes this compound a privileged precursor for generating pyridine o-quinodimethane analogues, highly reactive intermediates for [4+2] cycloaddition reactions [3]. This unique reactivity is not available to other bis(chloromethyl)pyridine isomers and enables the rapid construction of complex, polycyclic scaffolds found in numerous bioactive natural products and pharmaceuticals. This application is central to diversity-oriented synthesis and the exploration of novel chemical space.

Bioconjugation and Chemical Biology: A Dual-Handle Electrophile for Selective Protein Labeling

With two reactive chloromethyl groups, this compound acts as a potent, dual electrophilic crosslinker. Its moderate LogP (2.15) and low pKa (0.50) ensure it remains uncharged and membrane-permeable in biological environments [1], facilitating cellular uptake for intracellular target engagement. Unlike mono-chloromethyl pyridines, the presence of two reactive handles allows for more complex and stable bioconjugations, making it a valuable tool for chemical biology applications such as activity-based protein profiling or the creation of targeted protein degradation molecules.

Agrochemical Intermediate: Optimized Scaffold for Fungicide and Herbicide Development

Fluorinated pyridines are a cornerstone in modern agrochemical discovery due to their metabolic stability and enhanced bioavailability. This compound's specific substitution pattern and favorable physicochemical properties (LogP 2.15, low PSA) [1][2] position it as a superior building block for next-generation crop protection agents compared to non-fluorinated alternatives. It offers a strategic advantage in optimizing the uptake and translocation of active ingredients within plant or fungal systems, potentially leading to more effective and environmentally benign products.

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